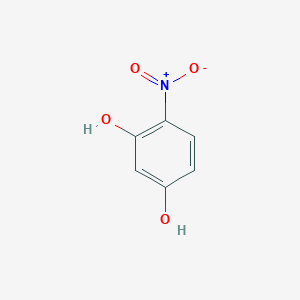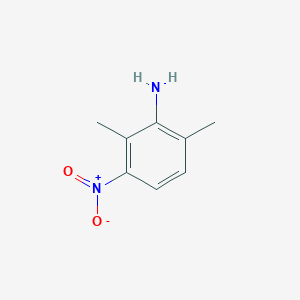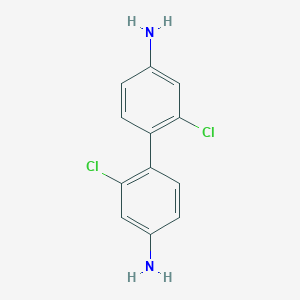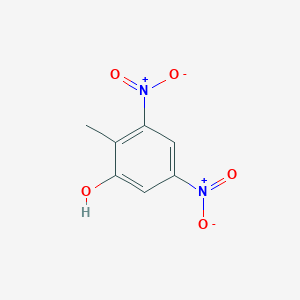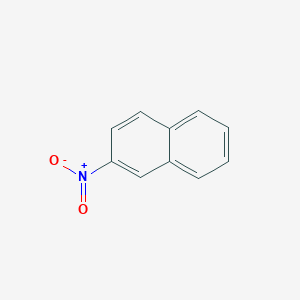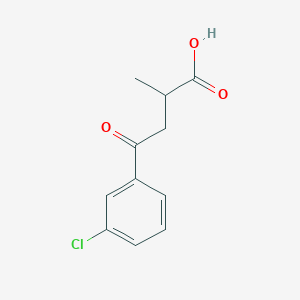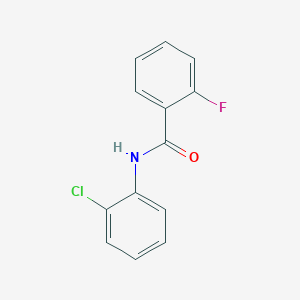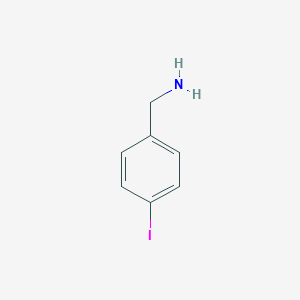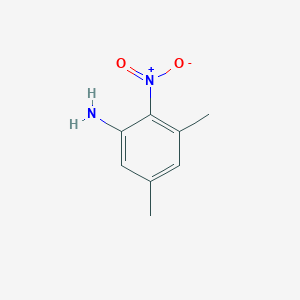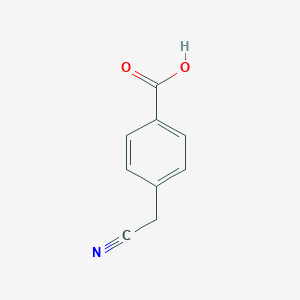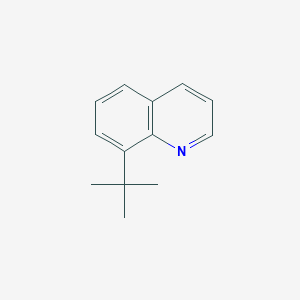
8-Tert-butylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Tert-butylquinoline, also known as TBQ or 8-TBQ, is a nitrogen-containing heterocyclic compound. It is a yellowish crystalline solid that is soluble in organic solvents such as ethanol and acetone. TBQ is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
8-Tert-butylquinoline exerts its biological effects through several mechanisms of action. It has been shown to scavenge free radicals and reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. 8-Tert-butylquinoline also inhibits the activity of certain enzymes and signaling pathways involved in cancer progression and microbial growth.
Biochemical and Physiological Effects:
8-Tert-butylquinoline has been shown to modulate various biochemical and physiological processes in the body. It has been reported to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress and inflammation. 8-Tert-butylquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.
Vorteile Und Einschränkungen Für Laborexperimente
8-Tert-butylquinoline has several advantages as a research tool, including its low toxicity, stability, and ease of synthesis. However, its solubility in organic solvents and potential for oxidation limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 8-Tert-butylquinoline. These include the development of novel drug formulations and therapies based on 8-Tert-butylquinoline, the elucidation of its mechanisms of action in various disease states, and the exploration of its potential applications in other fields such as materials science and catalysis.
In conclusion, 8-Tert-butylquinoline is a promising compound with a wide range of potential applications in scientific research. Its unique properties and mechanisms of action make it a valuable tool for the development of novel drugs and therapies, and its future potential remains an exciting area of study for researchers in various fields.
Synthesemethoden
The synthesis of 8-Tert-butylquinoline involves the reaction of 2-methyl-1,3-cyclohexanedione with tert-butylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including cyclization, deprotonation, and oxidation, to yield 8-Tert-butylquinoline as the final product.
Wissenschaftliche Forschungsanwendungen
8-Tert-butylquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anticancer, and antimicrobial properties, making it a promising candidate for the development of novel drugs and therapies.
Eigenschaften
CAS-Nummer |
75413-96-6 |
|---|---|
Produktname |
8-Tert-butylquinoline |
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
8-tert-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4-9H,1-3H3 |
InChI-Schlüssel |
OQKVXNPHJMUXOZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
Andere CAS-Nummern |
75413-96-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





